methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate
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Overview
Description
Methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate is a compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate involves the inhibition of specific enzymes that are involved in the development of certain diseases. This compound binds to the active site of these enzymes and prevents them from carrying out their normal function. This inhibition can lead to a reduction in the progression of certain diseases.
Biochemical and Physiological Effects:
Methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate has been found to have specific biochemical and physiological effects. This compound has been shown to have an inhibitory effect on specific enzymes that are involved in the development of certain diseases. This inhibition can lead to a reduction in the progression of certain diseases.
Advantages and Limitations for Lab Experiments
Methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate has several advantages and limitations for lab experiments. One advantage is that it has been synthesized using specific methods that produce high yields of the compound. This makes it easier to obtain large quantities of the compound for research purposes. One limitation is that it may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research of methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate. One direction is to further investigate the mechanism of action of this compound and its potential applications in the development of new drugs. Another direction is to explore the potential use of this compound in other areas of medical research. Additionally, further studies may be carried out to optimize the synthesis method for this compound and to develop new methods for its synthesis.
Synthesis Methods
The synthesis of methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate involves a multi-step process that includes the use of specific reagents and conditions. The initial step involves the reaction of 4-fluorobenzylamine with a ketone to form a spirocyclic intermediate. This intermediate is then reacted with another reagent to form the final product. The synthesis process has been optimized to produce high yields of the compound.
Scientific Research Applications
Methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate has been studied for its potential applications in medical research. This compound has been found to have an inhibitory effect on specific enzymes that are involved in the development of certain diseases. This makes it a potential candidate for the development of new drugs that target these enzymes.
properties
IUPAC Name |
methyl 5-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-27-20(26)5-2-4-19(25)24-13-11-21(16-24)10-3-12-23(15-21)14-17-6-8-18(22)9-7-17/h6-9H,2-5,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMTWNZTFDGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCC2(C1)CCCN(C2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate |
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